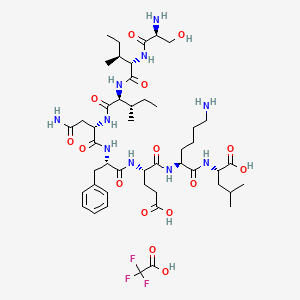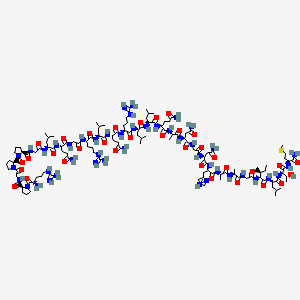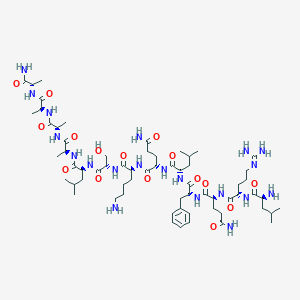
864915-61-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSDVS acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of HAEGTFTSDVS acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Types of Reactions:
Oxidation: HAEGTFTSDVS acetate can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be employed to reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Restored peptide structure.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
HAEGTFTSDVS acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating insulin secretion and its potential therapeutic applications in diabetes management.
Medicine: Explored as a potential treatment for type 2 diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用機序
HAEGTFTSDVS acetate exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta-cells. This binding activates the receptor, leading to the stimulation of insulin secretion. The molecular pathway involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in insulin release .
類似化合物との比較
Orforglipron (LY3502970): An orally available glucagon-like peptide-1 receptor agonist used for studying obesity and type 1 diabetes.
NNC 92-1687: A selective glucagon receptor antagonist used for researching type 2 diabetes.
Tirzepatide Acetate: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness: HAEGTFTSDVS acetate is unique due to its specific sequence representing the first N-terminal 1-11 residues of GLP-1, which is crucial for its insulinotropic activity. This specificity makes it a valuable tool for studying the mechanisms of insulin secretion and developing therapeutic agents targeting GLP-1R .
特性
CAS番号 |
864915-61-7 |
|---|---|
分子式 |
C₄₈H₇₁N₁₃O₂₀ |
分子量 |
1150.18 |
配列 |
One Letter Code: HAEGTFTSDVS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








